molecular formula C21H24N2O3 B267319 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B267319
M. Wt: 352.4 g/mol
InChI Key: QVCUEXRAUWMRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as IPPB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine. IPPB is a benzamide derivative that has been shown to have various biochemical and physiological effects on the human body. In

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of an enzyme called AKT, which is involved in cell growth and survival. By inhibiting the activity of AKT, 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may be able to prevent the growth of cancer cells. 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects on the human body. It has been shown to inhibit the growth of cancer cells, specifically in breast cancer and lung cancer. 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to have neuroprotective effects and may be able to prevent the death of neurons in the brain. Additionally, 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages for lab experiments. It has been shown to have potential applications in cancer research and neurodegenerative disease research. Additionally, 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. However, there are also limitations to using 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments. The synthesis method for 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is complex and requires a high level of technical expertise. Additionally, the mechanism of action of 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is the use of 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in combination with other drugs for the treatment of cancer. 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may also have potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its potential applications in scientific research.

Synthesis Methods

4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-amino-N-(4-(trifluoromethyl)phenyl)benzamide with pyrrolidine to form 4-(1-pyrrolidinylcarbonyl)-N-(4-(trifluoromethyl)phenyl)benzamide. The second step involves the reaction of the product from the first step with isopropoxyamine to form 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. The synthesis method for 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is complex and requires a high level of technical expertise.

Scientific Research Applications

4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells, specifically in breast cancer and lung cancer. 4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and may be able to prevent the death of neurons in the brain.

properties

Product Name

4-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

4-propan-2-yloxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O3/c1-15(2)26-19-11-7-16(8-12-19)20(24)22-18-9-5-17(6-10-18)21(25)23-13-3-4-14-23/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,24)

InChI Key

QVCUEXRAUWMRMA-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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